(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate

Catalog No.
S843456
CAS No.
221910-88-9
M.F
C13H20N2O7S3
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-...

CAS Number

221910-88-9

Product Name

(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate

IUPAC Name

methyl N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate

Molecular Formula

C13H20N2O7S3

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C13H20N2O7S3/c1-9(22-3)14-24(17,18)12-7-10-11(16)8-15(5-4-6-21-2)25(19,20)13(10)23-12/h7,11,16H,4-6,8H2,1-3H3/t11-/m1/s1

InChI Key

NGMFMGBINCLKCA-LLVKDONJSA-N

SMILES

CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(CC2O)CCCOC)OC

Canonical SMILES

CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(CC2O)CCCOC)OC

Isomeric SMILES

CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(C[C@H]2O)CCCOC)OC

(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate is a complex organic compound characterized by its unique thiazine and sulfonamide structures. The compound features a methyl group, a hydroxyl group, and a methoxypropyl substituent, contributing to its potential biological activities. Its structural complexity suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

  • Skin and eye irritation due to the presence of functional groups like the sulfonyl and acetimidate.
  • Respiratory irritation if inhaled as dust or vapor.

The chemical reactivity of (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate can be primarily attributed to the presence of functional groups such as the sulfonamide and hydroxyl moieties. These groups are known to participate in various reactions:

  • Nucleophilic Substitution Reactions: The sulfonamide group can undergo nucleophilic attack by amines or alcohols.
  • Hydrolysis: The acetimidate part can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
  • Oxidation-Reduction Reactions: The thiazine ring may participate in redox reactions due to its electron-rich nature.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications.

  • Antimicrobial Activity: Many thiazine derivatives are known for their antibacterial properties.
  • Antitumor Activity: Certain compounds with sulfonamide functionalities have shown promise in cancer therapy.
  • Anti-inflammatory Effects: The presence of hydroxyl groups often correlates with anti-inflammatory activity.

Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) can be utilized to forecast potential biological activities based on the compound's structure .

The synthesis of (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate typically involves several steps:

  • Formation of Thiazine Ring: Starting materials containing appropriate thioketones or thioamides can be cyclized to form the thiazine core.
  • Sulfonation: Introduction of the sulfonyl group can be achieved through sulfonation reactions using sulfonic acid derivatives.
  • Acetimidation: The final step involves the reaction of the thiazine-sulfonamide intermediate with acetimidate reagents to introduce the acetimidate functionality.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate may find applications in:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting infections or cancers.
  • Biochemical Research: To study enzyme mechanisms or metabolic pathways involving thiazine derivatives.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate would focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effects on cell lines or microbial cultures.

Such studies are crucial for elucidating its mechanism of action and potential therapeutic uses.

Several compounds share structural features with (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
ThiamphenicolThiazole ring; SulfonamideAntibacterial
SulfamethoxazoleSulfonamide; Aromatic ringAntibacterial
Benzothiazole derivativesBenzothiazole ring; Various substitutionsAntimicrobial/Antitumor

These compounds highlight the diversity within this chemical class and underscore the unique attributes of (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate due to its specific substituents and structural configuration.

XLogP3

0.2

Dates

Modify: 2024-04-14

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